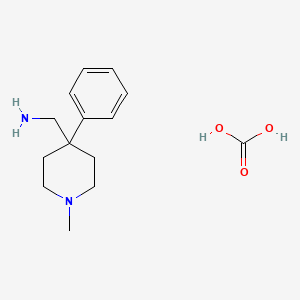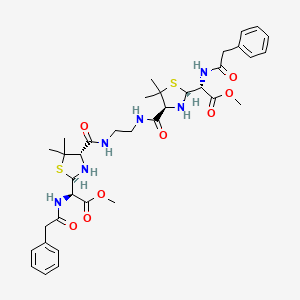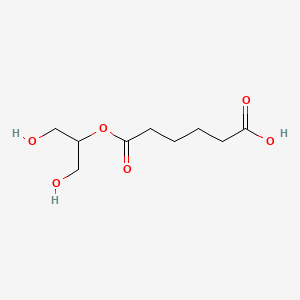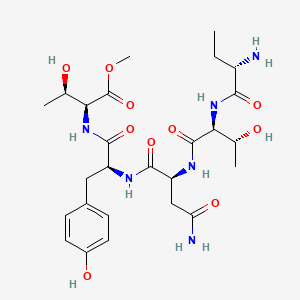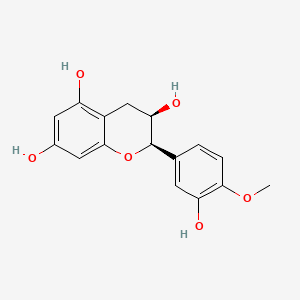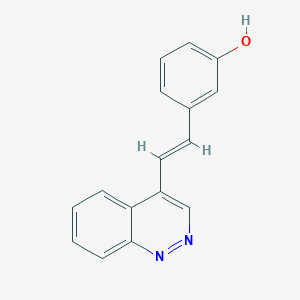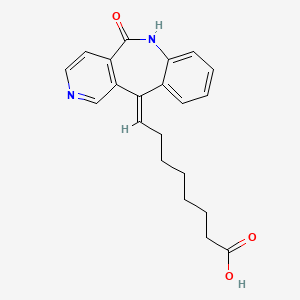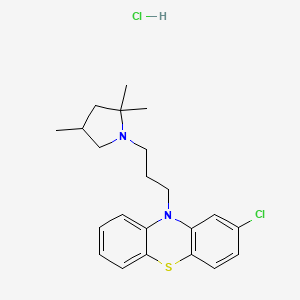
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and 2-chloro-1-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)benzene.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Mechanism: The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the phenothiazine attacks the carbon atom bearing the chlorine substituent, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on cellular signaling pathways and neurotransmitter systems.
Medicine: Investigated for its antipsychotic, antiemetic, and antihistaminic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride involves its interaction with various molecular targets:
Dopamine Receptors: The compound may act as an antagonist at dopamine receptors, contributing to its antipsychotic effects.
Histamine Receptors: It may also block histamine receptors, leading to its antihistaminic properties.
Serotonin Receptors: Interaction with serotonin receptors may play a role in its antiemetic effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its trimethylpyrrolidinyl substituent may influence its binding affinity and selectivity for various receptors, potentially leading to unique therapeutic effects.
Properties
CAS No. |
2622-39-1 |
|---|---|
Molecular Formula |
C22H28Cl2N2S |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-chloro-10-[3-(2,2,4-trimethylpyrrolidin-1-yl)propyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C22H27ClN2S.ClH/c1-16-14-22(2,3)24(15-16)11-6-12-25-18-7-4-5-8-20(18)26-21-10-9-17(23)13-19(21)25;/h4-5,7-10,13,16H,6,11-12,14-15H2,1-3H3;1H |
InChI Key |
CXZXVYKETNGOQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


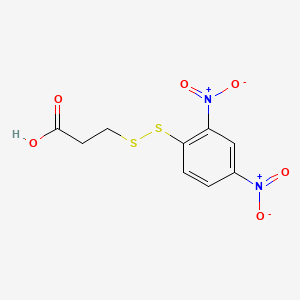
![3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol](/img/structure/B12787957.png)

